![molecular formula C20H29ClN2O2 B2377895 3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one CAS No. 1706273-06-4](/img/structure/B2377895.png)
3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name can often give you clues about its structure. For example, in the name “3-(3-Chlorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one”, “3-Chlorophenyl” suggests a phenyl group (a ring of 6 carbon atoms, typical of aromatic compounds) with a chlorine atom attached, and “4-methoxy-[1,4’-bipiperidine]-1’-yl” suggests a piperidine (a six-membered ring with one nitrogen atom) with a methoxy group attached .
Synthesis Analysis
This would involve a detailed examination of the chemical reactions used to synthesize the compound. It would look at the starting materials, the conditions under which the reaction occurs (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography to determine the three-dimensional structure of the molecule. It could also involve computational methods to predict the molecule’s structure .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions where the compound is used as a starting material, or reactions that it undergoes under certain conditions .Physical and Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (such as its infrared spectrum, nuclear magnetic resonance spectrum, and mass spectrum) .Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
A study by Viji et al. (2020) discusses molecular docking and quantum chemical calculations of a compound with a structure similar to the one , highlighting the potential biological effects and intramolecular charge transfer mechanisms of such compounds (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).
Crystal Structure Analysis
Research by Revathi et al. (2015) focuses on the crystal structure of a related compound, providing insights into the molecular geometry and intermolecular interactions, which are critical in understanding the potential applications in scientific research (Revathi, Reuben Jonathan, Kalai Sevi, Dhanalakshmi, & Usha, 2015).
Spectroscopic and Biological Activity Studies
The work of Viji et al. (2020) also includes analysis of spectroscopic data and biological functions like antimicrobial activity, offering a comprehensive view of the compound’s characteristics and potential applications in biological research (Viji, Revathi, Balachandran, Babiyana, Narayana, & Vinutha V. Salian, 2020).
Synthesis and Characterization in Medicinal Chemistry
Research on the synthesis and characterization of similar compounds, as discussed by Czeskis (1998), is pivotal in medicinal chemistry, particularly in the development of novel therapeutic agents (Czeskis, 1998).
Molecular Structure and Antimicrobial Activity
Sivakumar et al. (2021) delve into the molecular structure and antimicrobial activity of a related compound, highlighting the potential use in developing new antimicrobial agents (Sivakumar, Revathi, Balachandran, Narayana, Vinutha V. Salian, Shanmugapriya, & Vanasundari, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O2/c1-25-19-9-13-22(14-10-19)18-7-11-23(12-8-18)20(24)6-5-16-3-2-4-17(21)15-16/h2-4,15,18-19H,5-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXPKCQGLGXHKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
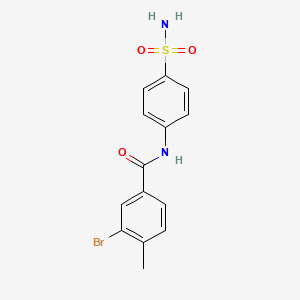
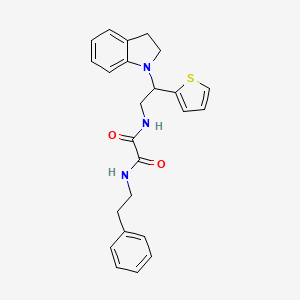
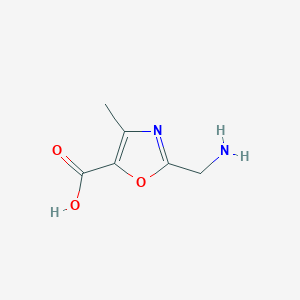
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2377816.png)
![1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2377821.png)

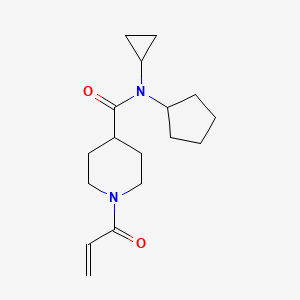
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2377828.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2377829.png)
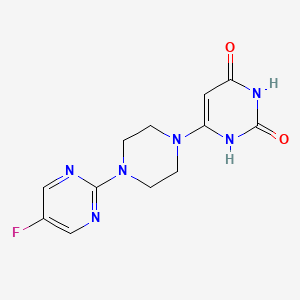
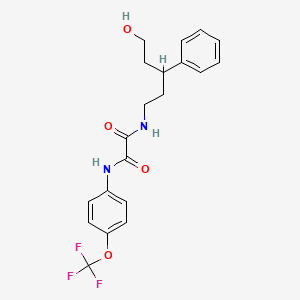
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2377833.png)
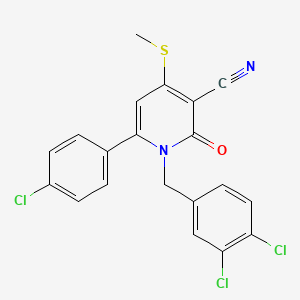
![Bicyclo[4.1.0]heptane-7-sulfonyl chloride](/img/structure/B2377835.png)
